N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
CAS No.:
Cat. No.: VC16352211
Molecular Formula: C23H28N4O3
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N4O3 |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
| Standard InChI | InChI=1S/C23H28N4O3/c28-21(24-11-10-17-6-2-1-3-7-17)23(30)27-14-12-26(13-15-27)22(29)20-16-18-8-4-5-9-19(18)25-20/h4-6,8-9,16,25H,1-3,7,10-15H2,(H,24,28) |
| Standard InChI Key | MWPQVWQDSTYSSD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=CC1)CCNC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Introduction
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound with a molecular weight of approximately 408.5 g/mol and a CAS number of 1081125-19-0 . This compound belongs to the class of synthetic organic compounds, particularly those used in pharmaceutical research and drug discovery. Its structure integrates several key moieties, including cyclohexene, indole, and piperazine, which are significant for potential interactions with biological targets.
Potential Applications:
-
Pharmaceutical Research: The compound is likely included in screening libraries for drug discovery, targeting pathways related to cancer, inflammation, or neurological disorders.
-
Drug Development: Its unique structure makes it a candidate for further modification to enhance pharmacological properties.
Future Directions:
-
Biological Evaluation: Further studies are needed to evaluate the compound's biological activity, including cytotoxicity assays and enzyme inhibition studies.
-
Structural Optimization: Modifications to enhance bioavailability, selectivity, and potency could be explored.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1081125-19-0 |
| Molecular Weight | Approximately 408.5 g/mol |
| Molecular Formula | Not explicitly detailed |
| Synthesis | Multi-step organic reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume